An In-depth Technical Guide to the Chemical Properties and Applications of a Key Quinazoline Intermediate
An In-depth Technical Guide to the Chemical Properties and Applications of a Key Quinazoline Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
Core Chemical Properties of 2,4-dichloro-6,7-dimethoxyquinazoline
2,4-dichloro-6,7-dimethoxyquinazoline is a polysubstituted quinazoline derivative that is of significant interest in medicinal chemistry. Its reactive chlorine atoms at the 2 and 4 positions make it a versatile building block for the synthesis of a wide array of compounds with potential therapeutic applications.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 2,4-dichloro-6,7-dimethoxyquinazoline.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | PubChem CID: 520327[1] |
| Molecular Weight | 259.09 g/mol | PubChem CID: 520327[1] |
| CAS Number | 27631-29-4 | Sigma-Aldrich |
| Appearance | Pale yellow to beige crystalline powder | ChemicalBook[2] |
| Melting Point | 175-178 °C | Sigma-Aldrich |
| Solubility | Insoluble in water | ChemicalBook[2] |
| LogP | 3.4 | PubChem CID: 520327[1] |
| Topological Polar Surface Area | 44.2 Ų | PubChem CID: 520327[1] |
| ¹H NMR (CDCl₃) | δ 7.36 (s, 1H), 7.28 (s, 1H), 4.07 (s, 3H), 4.06 (s, 3H) | ECHEMI[3] |
| ¹H NMR (DMSO-d₆) | δ 7.26 (s, 1H), 6.68 (s, 1H), 3.82 (s, 3H), 3.78 (s, 3H) | ECHEMI[3] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline and its subsequent use in the preparation of bioactive derivatives.
Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
A common and effective method for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline involves the chlorination of 6,7-dimethoxyquinazolin-2,4-dione.
Materials:
-
6,7-dimethoxyquinazolin-2,4-dione
-
Phosphorous oxychloride (POCl₃)[4]
-
N,N-dimethylaniline[4]
-
Toluene[3]
-
Ice-water mixture[4]
-
Dichloromethane[2]
-
Silica gel for column chromatography[2]
Procedure:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1.00 g), phosphorous oxychloride (e.g., 6 mL or a larger excess like 15 mL), and a catalytic amount of N,N-dimethylaniline (e.g., 0.6 mL) in a suitable solvent like toluene (e.g., 40 mL) is prepared in a flask equipped with a reflux condenser.[3][4]
-
The reaction mixture is heated to reflux (approximately 100 °C in an oil bath) and stirred for a period of 5 to 24 hours.[2][4]
-
Upon completion, the reaction is cooled to room temperature.[4]
-
The reaction mixture is then carefully and slowly poured into an ice-water mixture with vigorous stirring to quench the excess phosphorous oxychloride.[2][4]
-
The resulting precipitate is collected by vacuum filtration and washed with water.[4]
-
The crude product can be purified by silica gel column chromatography using dichloromethane as the eluent to yield the pure 2,4-dichloro-6,7-dimethoxyquinazoline.[2]
Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives
This protocol outlines the general procedure for the nucleophilic substitution of the chlorine atom at the 4-position.
Materials:
Procedure:
-
A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) and a substituted aniline (1 equivalent) is prepared in isopropanol.[4]
-
The reaction mixture is heated to reflux and maintained for approximately 6 hours.[4]
-
After cooling, the product often precipitates from the solution and can be collected by filtration.
Role in Drug Discovery and Relevant Signaling Pathways
The quinazoline scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors for oncology. 2,4-dichloro-6,7-dimethoxyquinazoline serves as a key intermediate in the synthesis of inhibitors targeting critical signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2]
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
VEGFR-2 Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process. Quinazoline-based inhibitors can block the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting downstream signaling that leads to endothelial cell proliferation and migration.[5]
Conclusion
While direct experimental data for 6,7-dichloroquinazoline is sparse, its structural analog, 2,4-dichloro-6,7-dimethoxyquinazoline, is a well-characterized and highly valuable intermediate in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors underscores the importance of the substituted quinazoline scaffold in the development of targeted cancer therapies. The experimental protocols and pathway diagrams provided herein offer a foundational understanding for researchers working in this promising area of drug discovery.
References
- 1. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-6,7-dimethoxyquinazoline | 27631-29-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
